An In-Depth Technical Guide to the Physicochemical Properties of Carfilzomib Impurity 13 Hydrochloride Salt
An In-Depth Technical Guide to the Physicochemical Properties of Carfilzomib Impurity 13 Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known physicochemical properties of Carfilzomib Impurity 13 hydrochloride salt, a potential impurity in the manufacturing of the proteasome inhibitor, Carfilzomib. Understanding the characteristics of this impurity is crucial for the development of robust analytical methods, formulation strategies, and ensuring the overall quality, safety, and efficacy of the final drug product.
Introduction to Carfilzomib and the Imperative of Impurity Profiling
Carfilzomib is a potent, second-generation, irreversible proteasome inhibitor used in the treatment of multiple myeloma.[1] As a tetrapeptide epoxyketone, its complex structure presents challenges in synthesis and purification, leading to the potential formation of various process-related and degradation impurities.[2][3] Regulatory bodies worldwide, including the FDA, mandate rigorous characterization and control of these impurities to minimize any potential impact on the drug's safety and efficacy.[3]
Carfilzomib Impurity 13 is identified as a potential impurity in commercial Carfilzomib preparations.[1] This guide focuses specifically on the hydrochloride salt of this impurity, providing a detailed examination of its chemical identity and physicochemical properties based on available data and established scientific principles.
Chemical Identity and Structure
Carfilzomib Impurity 13 hydrochloride salt is chemically known as (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid hydrochloride.[4] Its structure, distinct from the parent Carfilzomib molecule, lacks the intricate peptide chain and epoxyketone warhead, suggesting it may arise from the degradation of a portion of the Carfilzomib molecule or be a process-related impurity from the synthesis of a key intermediate.
A detailed Structure Elucidation Report (SER) for this reference material would provide definitive structural confirmation.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of an impurity is fundamental for developing appropriate control strategies. While specific experimental data for Carfilzomib Impurity 13 hydrochloride salt is not extensively available in the public domain, we can compile the known information and infer other properties based on its structure and data from the parent compound.
General Properties
The known general properties of Carfilzomib Impurity 13 hydrochloride salt are summarized in the table below.
| Property | Value | Source |
| Chemical Name | (S)-2-(2-morpholinoacetamido)-4-phenylbutanoic acid, hydrochloride (1:1) | [4] |
| CAS Number | 2319881-95-1 | [1][5][6] |
| Molecular Formula | C16H22N2O4 • HCl | [1][5] |
| Molecular Weight | 342.8 g/mol | [1][5] |
| Appearance | Solid | [1][5] |
| Purity | ≥95% (for reference standards) | [1][5] |
| Storage | Long-term storage at -20°C is recommended. | [6] |
Solubility
The solubility of an impurity is a critical parameter that influences its absorption, distribution, and excretion, as well as the ease of its isolation and analysis.
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
Stability
The stability profile of an impurity is crucial for understanding its formation and for developing stability-indicating analytical methods. Forced degradation studies on Carfilzomib have shown that the parent drug is susceptible to degradation under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[2][8][9]
Research on specific Carfilzomib impurities has indicated that they can be particularly unstable in alkaline solutions, with some showing complete degradation upon exposure to a basic diluent.[7] This suggests that Carfilzomib Impurity 13 hydrochloride salt may also exhibit limited stability in alkaline environments. The hydrochloride salt form would be expected to be more stable in acidic conditions.
Analytical Characterization
The detection, identification, and quantification of impurities are cornerstones of pharmaceutical quality control. A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive characterization of impurities like Carfilzomib Impurity 13.
Chromatographic Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation and quantification of Carfilzomib and its impurities.[10][11] A validated stability-indicating HPLC method is essential to ensure that all significant impurities are separated from the active pharmaceutical ingredient (API) and from each other.
Hypothetical Protocol for RP-HPLC Analysis of Carfilzomib Impurity 13
-
Column: A C18 stationary phase is commonly used for the analysis of Carfilzomib and its impurities.
-
Mobile Phase A: An aqueous buffer, such as phosphate buffer, with a slightly acidic pH (e.g., pH 3-5) is often employed.
-
Mobile Phase B: A polar organic solvent like acetonitrile or methanol.
-
Gradient Elution: A gradient program is typically necessary to achieve adequate separation of the polar impurity from the less polar API.
-
Detection: UV detection at a suitable wavelength (e.g., around 210-230 nm) is common for peptide-like structures.
-
Justification: The use of a buffered mobile phase helps to control the ionization state of the acidic and basic functional groups in both the API and the impurity, leading to more reproducible retention times and better peak shapes. The gradient elution is necessary to resolve compounds with a wide range of polarities.
Caption: A typical workflow for the HPLC analysis of Carfilzomib Impurity 13.
Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of impurities.[11] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which are invaluable for confirming the elemental composition of an impurity.[2] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.
Hypothetical Protocol for LC-MS/MS Characterization
-
Sample Infusion: A solution of the isolated impurity is infused into the mass spectrometer.
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.
-
Product Ion Scan (MS/MS): Select the molecular ion of Impurity 13 and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the impurity.
-
Justification: This systematic approach allows for the unambiguous identification of the impurity by confirming its molecular weight and providing key structural information through the analysis of its fragmentation pathways.
Caption: Workflow for the structural elucidation of Carfilzomib Impurity 13 using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.[12] A full suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, HSQC, HMBC) on an isolated sample of the impurity would provide an unambiguous confirmation of its chemical structure.
Formation and Control
Understanding the potential formation pathways of Carfilzomib Impurity 13 is key to controlling its levels in the final drug substance. Given its structure, it could potentially be formed through:
-
Degradation: Hydrolysis of amide bonds in the Carfilzomib molecule under certain pH and temperature conditions could lead to the formation of this smaller fragment. The instability of Carfilzomib in both acidic and basic conditions supports this possibility.[2][9]
-
Process-Related Impurity: It could be an unreacted starting material or an intermediate from the synthesis of a component of the Carfilzomib molecule.
Controlling the levels of this impurity would involve:
-
Optimization of the Synthetic Process: Careful control of reaction conditions (temperature, pH, reaction time) to minimize the formation of by-products.
-
Purification: Development of effective purification methods, such as crystallization or chromatography, to remove the impurity from the final API.
-
Formulation and Storage: Designing a stable formulation and defining appropriate storage conditions (e.g., temperature, protection from light and moisture) to prevent the degradation of Carfilzomib into this impurity.[13]
Conclusion
Carfilzomib Impurity 13 hydrochloride salt is a critical quality attribute to monitor in the production of Carfilzomib. While a complete physicochemical profile is not yet publicly available, this guide has synthesized the existing knowledge and provided a framework for its further characterization and control. A thorough understanding of its properties through the application of advanced analytical techniques is essential for ensuring the quality and safety of Carfilzomib for patients. Further research into its specific stability profile and formation pathways will be invaluable for the continuous improvement of the manufacturing and control strategies for this important therapeutic agent.
References
-
DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. Request PDF. ResearchGate. Available at: [Link].
-
Isolation, identification and characterization of new degradation products of Carfilzomib using high resolution mass spectrometry and nuclear magnetic resonance. SciSpace. Published July 25, 2019. Available at: [Link].
-
Carfilzomib EP Impurities & USP Related Compounds. SynThink. Available at: [Link].
-
Carfilzomib Impurities and Related Compound. Veeprho Pharmaceuticals. Available at: [Link].
-
Agarwal B, Gandhi S. study of forced degradation behaviour of a novel proteasome- inhibiting anticancer drug by. IJPSR. 2018;1(1). Available at: [Link].
-
Carfilzomib Impurity 13 (HCl Salt) | CAS 2319881-95-1. Veeprho. Available at: [Link].
- Stable carfilzomib formulations. Google Patents.
-
Carfilzomib Impurity 13 (hydrochloride). Cambridge Bioscience. Available at: [Link].
- Kovaříková P, Sestak V, Klimes J. A UHPLC-UV-QTOF study on the stability of carfilzomib, a novel proteasome inhibitor. J Pharm Biomed Anal. 2016;125:349-359. doi:10.1016/j.jpba.2016.03.015.
-
Carfilzomib and its degradation products. ResearchGate. Available at: [Link].
- Panjwani D, Patel A, Mishra D, et al. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. J Chromatogr B Analyt Technol Biomed Life Sci. 2024;1235:124350. doi:10.1016/j.jchromb.2024.124350.
- Dong MW. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Pace Analytical. Available at: [Link].
-
Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. Available at: [Link].
-
Issue Ⅷ, 2024 | Sharing of research on the stability of specific impurities in anticancer drugs Carfilzomib. QCS Standards. Published May 20, 2024. Available at: [Link].
- Gilard V, Martino R, Malet-Martino M. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. J Pharm Biomed Anal. 2017;145:627-653. doi:10.1016/j.jpba.2017.07.025.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. Carfilzomib Impurity 13 (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 6. Carfilzomib Impurity 13 (hydrochloride) - Labchem Catalog [www2.labchem.com.my]
- 7. Issue Ⅷ, 2024 | Sharing of research on the stability of specific impurities in anticancer drugs Carfilzomib | QCS Standards [qcsrm.com]
- 8. scispace.com [scispace.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. veeprho.com [veeprho.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. ijbpas.com [ijbpas.com]

